3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-10-8-17(9-11-19)15-26-16-22(24(27)18-6-4-3-5-7-18)25(28)21-14-20(30-2)12-13-23(21)26/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHFSRNTCGAVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, a compound with the molecular formula C25H21NO4 and a molecular weight of 399.446 g/mol, has gained attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
- Case Study : A study conducted on glioblastoma cells demonstrated that this compound inhibited cell viability significantly at low concentrations (IC50 values in the nanomolar range). The morphological changes indicative of apoptosis were also observed, including chromatin condensation and cell shrinkage .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a variety of pathogens.
- In vitro Studies : Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics such as amoxicillin.
- Table of Antimicrobial Activity :
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored.
- Mechanism : It has been suggested that the compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Research Findings Summary
The biological activities of this compound suggest its potential as a therapeutic agent in various medical applications. Its ability to induce apoptosis in cancer cells, coupled with its antimicrobial properties and anti-inflammatory effects, positions it as a promising candidate for further development.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of quinoline compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies have demonstrated that modifications to the quinoline structure can enhance efficacy against resistant strains of bacteria .
- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Pharmacological Studies
Pharmacological investigations have focused on the compound's potential as an inhibitor for various enzymes and receptors:
- Enzyme Inhibition : Research has highlighted the ability of certain quinoline derivatives to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound may also interact with specific receptors involved in neurotransmission, potentially leading to applications in treating mood disorders or cognitive dysfunctions .
Synthesis and Material Science
The synthesis of 3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one serves as a model for developing new synthetic methodologies. Its preparation often involves one-pot reactions that streamline the synthesis of complex molecules, showcasing its utility in organic synthesis research .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
Chemical Reactions Analysis
Hydrolysis
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Methoxy group cleavage : Acidic or basic hydrolysis of methoxy substituents can yield phenolic derivatives.
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Conditions : HCl/H₂O or NaOH/EtOH.
Oxidation
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Benzoyl group : Oxidation of the benzoyl moiety to a ketone or carboxylic acid, depending on the oxidizing agent (e.g., KMnO₄, CrO₃).
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Dihydroquinoline core : Oxidation to quinolinone derivatives under strong acidic conditions.
Nucleophilic Substitution
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Methoxyphenylmethyl group : Replacement of the benzyl group with nucleophiles (e.g., amines, thiols) under basic conditions.
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Reaction example :
C–H Olefination
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Late-stage C–H activation : Palladium-catalyzed olefination using S,O-ligands (e.g., from yaequinolone syntheses) to introduce double bonds at selective positions .
Analytical Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| NMR Spectroscopy | Confirm structural integrity | Downfield shifts for methoxy groups (~3.8 ppm) |
| Mass Spectrometry | Verify molecular weight (383.4 g/mol) | Fragmentation patterns for functional groups |
| TLC | Monitor reaction progress | Rf values for intermediates and products |
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl/H₂O, reflux | Phenolic derivatives |
| Oxidation | KMnO₄, acidic conditions | Ketone or carboxylic acid derivatives |
| C–H Olefination | Pd-catalyst, S,O-ligand, heat | Olefinated products (e.g., C(6)-selective) |
| Substitution | NH₃, KOH/EtOH | Aminated derivatives |
Research Findings
-
Protecting Groups : Oxygenated moieties at the 5-position enhance C–H olefination yields, as seen in yaequinolone syntheses .
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Catalyst Efficiency : Pd(OAc)₂ with Et₃N in acetonitrile enables Heck cyclization to form quinolin-2(1H)-ones .
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Stability : Methoxy groups confer moderate stability under acidic/basic conditions but may undergo hydrolysis under harsh conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Substituents: Position 2: 4-Chlorophenyl (electron-withdrawing) Position 3: 4-Methoxyphenyl (electron-donating) Position 4: Amino group (electron-donating)
- The chlorine atom introduces steric and electronic effects distinct from the benzoyl group in the target .
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Substituents :
- Position 3: 4-Ethoxybenzenesulfonyl (polar, electron-withdrawing)
- MOB group and 6-methoxy group identical to the target compound.
- Impact : The sulfonyl group increases polarity and solubility in polar solvents compared to the benzoyl group, which is less polar. The ethoxy substituent may confer slightly higher lipophilicity than methoxy .
Physicochemical Properties
Crystallographic and Structural Insights
- Crystallography Tools : Structures of related compounds (e.g., 4k) were likely validated using SHELX software (), which is standard for small-molecule refinement .
- Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing. The target compound’s benzoyl group may participate in C=O···H interactions, differing from sulfonyl or amino groups in analogs, which form stronger H-bonds (e.g., N–H···O or S=O···H) .
Functional Group Influence on Reactivity
- Benzoyl vs. Sulfonyl : The benzoyl group in the target compound is less reactive toward nucleophiles than the sulfonyl group in its analog, which can undergo substitution reactions more readily.
- Methoxy vs. Ethoxy : The 6-methoxy group in the target may offer steric protection compared to bulkier ethoxy substituents, affecting regioselectivity in further derivatization .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the 3-benzoyl and 4-methoxyphenylmethyl substituents in this compound?
- Methodological Answer : The benzoyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution using benzoyl chloride derivatives under anhydrous conditions. The 4-methoxyphenylmethyl group is typically added through alkylation or Mitsunobu reactions, with careful protection/deprotection of methoxy groups to avoid side reactions. For example, trichlorotriazine-mediated coupling (as in triazine derivatives) can be adapted for methoxyphenyl incorporation .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) should align with predicted splitting patterns. The dihydroquinolin-4-one carbonyl carbon appears at ~180 ppm in 13C NMR.
- HRMS : Exact mass calculation (e.g., C24H21NO4 requires m/z 393.1471) ensures molecular ion consistency. Fragmentation patterns can validate substituent positions, as seen in analogous quinoline derivatives .
Q. What crystallization protocols are effective for obtaining high-purity single crystals of this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (20–25°C) promotes crystal growth. SHELX-97 or SHELXL can refine crystallographic data, with validation using R-factors and residual density maps to confirm absence of disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered methoxyphenyl groups?
- Methodological Answer : Use SHELXL’s PART instruction to model disorder, refining occupancy factors and anisotropic displacement parameters. Validation tools like PLATON/ADDSYM check for missed symmetry, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) that stabilize the structure .
Q. What strategies optimize coupling reactions involving the 4-methoxyphenylmethyl group to minimize byproducts?
- Methodological Answer : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids, using microwave-assisted synthesis to reduce reaction time. Steric hindrance from the methoxy group may require bulky ligands (e.g., SPhos) to enhance selectivity, as demonstrated in triazine-based syntheses .
Q. How do electronic effects of the 6-methoxy and 3-benzoyl substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-donating methoxy group at position 6 activates the quinolin-4-one ring for electrophilic substitution, while the 3-benzoyl group withdraws electrons, directing reactions to specific positions. Computational DFT studies (e.g., Fukui indices) can predict regioselectivity, validated by experimental nitration or halogenation trials .
Q. What experimental controls mitigate instability of the dihydroquinolin-4-one core during prolonged storage?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photooxidation. Stabilize the enone system via co-crystallization with antioxidants (e.g., BHT) or by converting to a salt form (e.g., HCl salt), as used in Efavirenz derivatives .
Q. How can molecular docking studies leverage crystallographic data to predict biological interactions of this compound?
- Methodological Answer : Use the refined crystal structure (from SHELX) to generate a 3D model in AutoDock Vina. Align with target proteins (e.g., kinases or GPCRs) using PyMOL, focusing on hydrogen bonding (methoxy O) and π-π stacking (benzoyl group). Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
